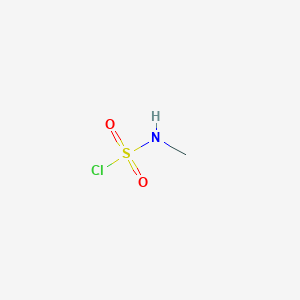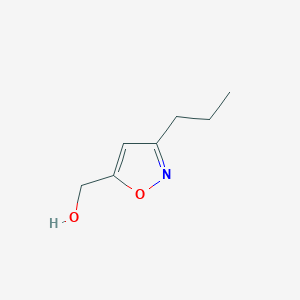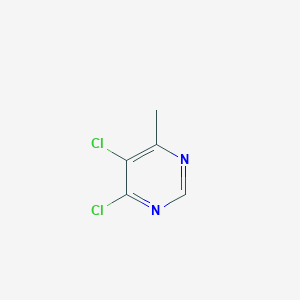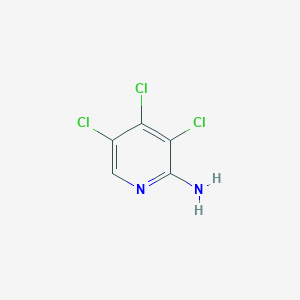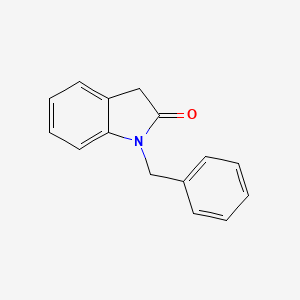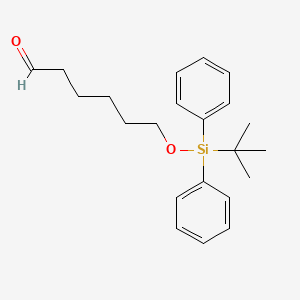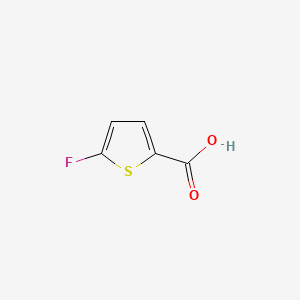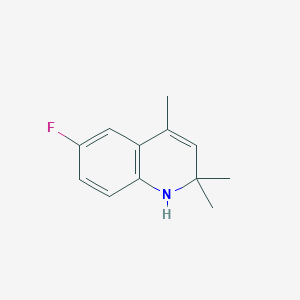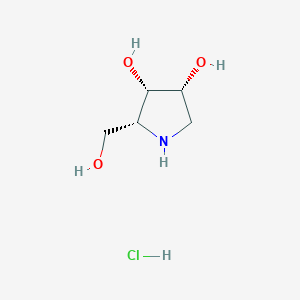
(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Pyrrolidine alkaloids, which include “(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride”, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .Molecular Structure Analysis
Pyrrolidine alkaloids possess a five-membered nitrogen-containing ring . This group of compounds has not been fully investigated, although numerous important alkaloids of this class have been recognized for their promising biological effects .Chemical Reactions Analysis
Pyrrolidine alkaloids, including “(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride”, have been identified to exert toxic effects on the animal organs . Among these alkaloids, bgugaine and irniine are known to cause renal injuries, whereas nicotine and cocaine have been confirmed to cause neurotoxicity in experimental animals .Physical And Chemical Properties Analysis
For the physical and chemical properties of “(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride”, you may refer to the detailed information provided by ChemicalBook .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
Research has shown that derivatives of pyrrolidine 3,4-diol, including those similar to the specified compound, have been synthesized and evaluated for their anticancer activity. These derivatives exhibit specific but moderate activity as inhibitors against a-mannosidase and show promising antiproliferative effects in pancreatic cancer cell lines (Steimer et al., 2014).
Glycosidase Inhibition
Another area of application involves the synthesis of 2-(aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol derivatives, which have been shown to inhibit various glycosidases. These compounds, derived from similar structural frameworks, have demonstrated significant inhibitory activities, particularly against alpha-mannosidase from jack bean and almond (Popowycz et al., 2004).
Synthetic Approaches to Bioactive Molecules
The compound has also been used as a starting material or intermediate in the synthesis of bioactive molecules, such as hyacinthacines, which are natural products with potential biological activities. This showcases its utility in complex synthetic pathways leading to structurally and functionally diverse molecules (Izquierdo et al., 2007).
Chiral Building Blocks
Its derivatives have been synthesized and explored as chiral building blocks for the construction of optically active pyrrolidinium salts. These compounds find applications as chiral phase-transfer catalysts, underscoring the versatility of the compound's derivatives in asymmetric synthesis (Shi et al., 1994).
Inhibitory Properties and Bioavailability
Derivatives of the compound have been investigated for their glycosidase inhibitory properties, with modifications enhancing their bioavailability and inhibitory profiles. This research indicates the potential for designing more effective inhibitors based on the structural framework of pyrrolidine-3,4-diol (Concia et al., 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c7-2-3-5(9)4(8)1-6-3;/h3-9H,1-2H2;1H/t3-,4-,5+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGVJCJRMKIVLJ-ZDQHTEEMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(N1)CO)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](N1)CO)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride | |
CAS RN |
100991-93-3 |
Source


|
| Record name | 3,4-Pyrrolidinediol, 2-(hydroxymethyl)-, hydrochloride (1:1), (2R,3S,4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100991-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

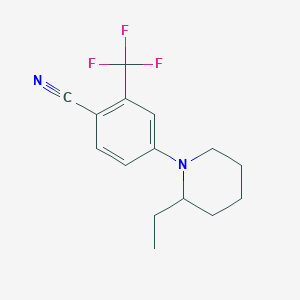

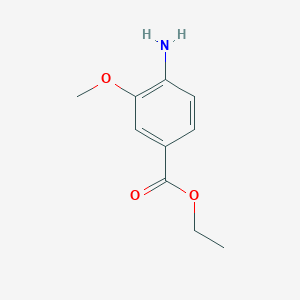
![2,3-Dichloropyrido[2,3-b]pyrazine](/img/structure/B1314565.png)
